molecular formula C9H6BrN3O B1405072 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1007317-53-4

3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Cat. No. B1405072
CAS RN: 1007317-53-4
M. Wt: 252.07 g/mol
InChI Key: URUYOXZYCRXEJV-UHFFFAOYSA-N
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Description

“3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde” is a chemical compound that belongs to the family of 1,2,4-triazoles . It’s used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles .


Molecular Structure Analysis

The molecular formula of “this compound” is C2H2BrN3 . Its molecular weight is 147.96 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Zinc Complexes : 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and similar compounds have been used in the synthesis of new zinc complexes. These complexes demonstrate strong green-blue luminescence in the solid state, showing potential in the field of materials science (Gusev et al., 2011).

Chemical Synthesis and Properties

  • Isoxazoline Derivative Synthesis : This compound serves as a starting material for synthesizing novel isoxazoline derivatives, which have been confirmed by various spectroscopic methods (Dong et al., 2012).
  • Antioxidant Activity and Physicochemical Properties : It's used in synthesizing compounds with potential antioxidant activities, as evidenced by various in vitro assays. The physicochemical properties, including lipophilicity, of these compounds were also investigated (Yüksek et al., 2015).

Biological Applications

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. Some compounds exhibited good-to-excellent antimicrobial activity, highlighting their potential in the pharmaceutical industry (Lal et al., 2016).
  • Corrosion Inhibition : Triazole Schiff bases derived from this compound have been studied for their effectiveness as corrosion inhibitors on mild steel in acid media. These compounds showed varying degrees of efficiency, offering potential in material science and engineering (Chaitra et al., 2015).

properties

IUPAC Name

3-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYOXZYCRXEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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